(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Overview
Description
The compound “(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound . The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a fluorophenoxy group and an ethylmethylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the fluorophenoxy group, and the ethylmethylamine group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties such as its solubility, melting point, and boiling point .Scientific Research Applications
Chemical Reaction and Synthesis
The research by Jäger et al. (2002) explored the chemical reactions involving compounds similar to (2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride. They investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system, yielding various novel compounds (Jäger et al., 2002).
Chemosensors
Ma et al. (2013) reported the development of novel anion sensors containing 1,3,4-oxadiazole groups, similar to the structure of interest. These sensors demonstrated unique colorimetric properties for fluoride sensing, showcasing the potential of oxadiazole derivatives in sensor technology (Ma et al., 2013).
Antiproliferative and Antioxidant Activities
A study by Ahsan et al. (2020) synthesized a series of substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines, showing significant antiproliferative and antioxidant activities. This indicates the potential of oxadiazole derivatives in cancer research and therapy (Ahsan et al., 2020).
Herbicidal Activity
Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against graminaceous plants. This suggests the agricultural application of such compounds (Tajik & Dadras, 2011).
Antifungal Activities
Liu et al. (2014) developed 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, exhibiting high antifungal activity against Botrytis cinerea, further emphasizing the potential of oxadiazole derivatives in antifungal applications (Liu et al., 2014).
Properties
IUPAC Name |
2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2.ClH/c1-14-7-6-11-15-12(18-16-11)8-17-10-5-3-2-4-9(10)13;/h2-5,14H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGGFBKMZBQPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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